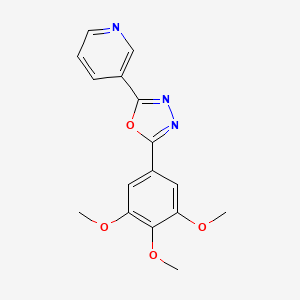
4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine, also known as BHAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHAP is a pyrazolamine derivative that has shown promising results in various studies, making it a subject of interest for research in drug development.
Mechanism of Action
4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration. 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has been found to inhibit the activity of kinases such as AKT and ERK, which are involved in cell growth and survival. 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine also inhibits the NF-κB signaling pathway, which is involved in inflammation. Furthermore, 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has been found to have various biochemical and physiological effects. 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has several advantages for lab experiments. 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine is a small molecule that can easily penetrate cell membranes and reach its target. 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine is also stable and has a long half-life, making it suitable for in vivo studies. However, 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has some limitations as well. 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has low solubility in water, which may limit its use in certain experiments. Additionally, 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has not yet been extensively studied in humans, so its safety and efficacy in clinical trials are still unknown.
Future Directions
There are several future directions for 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine research. One potential direction is to investigate the use of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine in combination with other drugs for cancer treatment. 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine may also be studied for its potential use in treating other inflammatory diseases such as arthritis. Additionally, 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine may be studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the therapeutic potential of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine and its mechanisms of action.
Synthesis Methods
4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine can be synthesized through a multistep process involving the reaction of 1,3-cyclohexanedione and 2,3-dihydroxybenzaldehyde to form 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexene-1,2-dione. This intermediate is then reacted with hydrazine hydrate to form 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-cyclohexyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-16-14(11-6-7-12-13(8-11)21-9-20-12)15(18-19-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTBQOGIKFSFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1H-indazol-5-yl)formamido]propanoic acid](/img/structure/B2907678.png)
![N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2907679.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2907680.png)

![N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2907686.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2907689.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2907690.png)
![5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2907692.png)
![3-methyl-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2907696.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2907697.png)
![methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2907698.png)
![Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2907699.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)